molecular formula C24H49N3O11 B605472 Amino-PEG8-t-Boc-Hydrazide CAS No. 1334169-96-8

Amino-PEG8-t-Boc-Hydrazide

Cat. No.: B605472
CAS No.: 1334169-96-8
M. Wt: 555.67
InChI Key: GKXIUVNZWFPOHI-UHFFFAOYSA-N
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Description

Amino-PEG8-t-Boc-Hydrazide is a compound that features an amino group and a Boc-protected hydrazide. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media. This compound is primarily used as a crosslinker in various chemical and biological applications .

Future Directions

Amino-PEG8-t-Boc-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it could play a significant role in the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

The amine group of Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with various biomolecules. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups . This allows it to form covalent bonds with these molecules, potentially influencing their function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG8-t-Boc-Hydrazide is synthesized through a series of chemical reactions involving the attachment of an amino group and a Boc-protected hydrazide to a PEG chain. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG8-t-Boc-Hydrazide is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring both high solubility and efficient crosslinking .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIUVNZWFPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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